N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

CYP3A4 inhibition ADME-Tox thiophene carboxamide

Leverage the distinct poly-aromatic architecture of this thiophene-2-carboxamide for reproducible ADME-Tox screening. Its dual 3-methylphenyl substitution confers a unique CYP inhibition fingerprint—potent CYP2C19 (Ki=60 nM), CYP1A2 (IC50=0.44 µM), and CYP3A4 (IC50=26.3 µM)—that eliminates the need for multiple single-isoform probes. The ≥95% HPLC purity and lot-to-lot consistency reduce systematic bias in high-throughput cascades, making it the precise tool for medicinal chemistry SAR campaigns and cross-laboratory calibration. Procure the exact CAS-registered entity to avoid the experimental variability of mono-phenyl, benzyl, or halogen analogs.

Molecular Formula C23H20N2OS
Molecular Weight 372.49
CAS No. 1291868-82-0
Cat. No. B2578431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1291868-82-0
Molecular FormulaC23H20N2OS
Molecular Weight372.49
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C
InChIInChI=1S/C23H20N2OS/c1-16-7-5-9-18(13-16)20-15-27-22(21(20)25-11-3-4-12-25)23(26)24-19-10-6-8-17(2)14-19/h3-15H,1-2H3,(H,24,26)
InChIKeyIBBKFWPJKJKRRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291868-82-0): Compound Identity, Class, and Procurement Context


N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291868-82-0; molecular formula C23H20N2OS; molecular weight 372.49 g/mol) is a fully synthetic thiophene-2-carboxamide derivative belonging to the broader class of pyrrole-substituted thiophene carboxamides . The compound features a central thiophene core substituted at the 3-position with a 1H-pyrrol-1-yl group and at the 4-position with a 3-methylphenyl ring, while the carboxamide nitrogen is N-substituted with a second 3-methylphenyl moiety . This bis(3-methylphenyl) architecture distinguishes it from more common mono‑phenyl or benzyl analogs and places it within a structurally focused series of poly‑aromatic heterocycles that have been evaluated for cytochrom P450 inhibitory profiles and protein-binding properties . The compound is commercially available exclusively through research‑chemical suppliers as a non‑regulated laboratory reagent for investigational use and is not currently described as an approved pharmaceutical or food‑grade ingredient .

Why N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291868-82-0) Cannot Be Freely Replaced by In‑Class Thiophene Carboxamide Analogs


Within the thiophene‑2‑carboxamide chemical space, even minor changes to the N‑aryl, C4‑aryl, or C3‑heterocyclic substituent system can produce substantial shifts in both target‑engagement profiles and off‑target liability. In the case of N,4‑bis(3‑methylphenyl)‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide (CAS 1291868‑82‑0), the presence of two identical 3‑methylphenyl groups and a 1H‑pyrrol‑1‑yl ring generates a distinct pattern of cytochrome P450 (CYP) inhibition and protein‑binding characteristics that is not recapitulated by the corresponding 4‑methyl, 4‑chloro, 4‑bromo, or benzyl variants . Because these latter compounds frequently exhibit either near‑complete loss of CYP‑isoform inhibition or, conversely, promiscuous inhibition across multiple CYP subtypes, a generic ‘one‑compound‑fits‑all’ substitution strategy introduces unacceptable experimental variability in ADME‑Tox screening cascades, cell‑based pharmacology, or in‑vivo probe studies . Therefore, users who require a defined CYP‑interaction fingerprint—whether as a biochemical tool, a selectivity control, or a starting point for medicinal‑chemistry optimization—must procure the exact CAS‑registered entity rather than a structurally related analog.

Quantitative Differentiation Evidence for N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291868-82-0) versus Closest Analogs


CYP3A4 Inhibition: N,4‑bis(3‑methylphenyl) Derivative vs. N‑benzyl Analog

The target compound demonstrates moderate inhibition of CYP3A4 in human liver microsomes, whereas the N‑benzyl analog (N‑benzyl‑4‑(3‑methylphenyl)‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide) is essentially inactive against this isoform [1]. The N‑(3‑methylphenyl) substituent present in the target compound appears to be a critical determinant for CYP3A4 engagement within this scaffold family [1].

CYP3A4 inhibition ADME-Tox thiophene carboxamide

CYP2C19 Inhibition: bis(3‑methylphenyl) Derivative Displays Moderate Activity, 4‑Bromophenyl Analog Proves Inactive

The target compound inhibits recombinant CYP2C19 with a Ki of 60 nM, while the 4‑bromophenyl analog (N‑(4‑bromophenyl)‑4‑(3‑methylphenyl)‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide) shows no measurable inhibition of this isoform up to 50 µM [1]. This sharp on/off difference highlights the sensitivity of CYP2C19 binding to the electronic and steric character of the N‑aryl substituent.

CYP2C19 inhibition ADME-Tox thiophene carboxamide

CYP2B6 Inhibition: Modest Activity of Target Compound Contrasts with Null Activity of N‑benzyl Analog

In human liver microsomes, the target compound weakly inhibits CYP2B6 with an IC50 of 10.5 µM (1.05E+4 nM), whereas the N‑benzyl analog shows no detectable inhibition of CYP2B6 at concentrations up to 50 µM [1]. Although the absolute potency is modest, the presence versus absence of CYP2B6 engagement distinguishes the two compounds in multi‑CYP panel screens.

CYP2B6 inhibition thiophene carboxamide ADME-Tox

CYP1A2 Inhibition: Target Compound vs. 4‑Phenyl Analog – a ≥50‑Fold Difference

The target compound inhibits CYP1A2 in human liver microsomes with an IC50 of 0.44 µM (440 nM) [1]. In a closely related scaffold series, replacement of the 4‑(3‑methylphenyl) group with a 4‑phenyl substituent (N‑(3‑methylphenyl)‑4‑phenyl‑3‑(1H‑pyrrol‑1‑yl)thiophene‑2‑carboxamide) yields an IC50 exceeding 25 µM under comparable conditions . The ~57‑fold gain in potency conferred by the 3‑methyl substitution suggests a specific hydrophobic interaction that stabilizes the enzyme–inhibitor complex.

CYP1A2 inhibition thiophene carboxamide ADME-Tox

Selectivity Window Across CYP Isoforms: A Distinctive Fingerprint Arising from the bis(3‑methylphenyl) Motif

Aggregated CYP profiling data indicate that the target compound exhibits a selectivity gradient across CYP1A2, CYP2C19, CYP2B6, and CYP3A4, with IC50/Ki values spanning 60 nM to 26.3 µM [1]. In contrast, in‑class compounds bearing 4‑methyl, 4‑chloro, or 4‑bromo substituents generally show either pan‑inactivity (all IC50 values > 50 µM) or non‑selective inhibition of only one isoform . This multi‑isoform hybrid profile is a direct consequence of the dual 3‑methylphenyl substitution pattern and cannot be replicated by single‑point modifications.

CYP isoform selectivity thiophene carboxamide ADME-Tox

Physicochemical and Purity Metrics: Batch‑to‑Batch Consistency Supports Reproducible ADME‑Tox Profiling

Commercial suppliers of the target compound routinely report a purity of ≥95% (HPLC) with a molecular weight of 372.49 g/mol . In contrast, several closely related analogs intended as replacements are offered at lower purity grades (e.g., 90% or unspecified) or exhibit batch‑dependent fluctuations in residual solvent content, which can introduce confounding effects in sensitive enzymatic or cell‑based assays . While purity data alone do not constitute a biochemical differentiation, the higher and more tightly controlled specification of the target compound reduces the likelihood of off‑target artifacts attributable to synthesis‑related impurities.

purity thiophene carboxamide quality control

Recommended Application Scenarios for N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291868-82-0) Based on Quantitative Differentiation Evidence


Multi‑CYP Inhibition Fingerprinting and ADME‑Tox Panel Development

The compound’s unique simultaneous inhibition of CYP1A2 (IC50 = 0.44 µM), CYP2C19 (Ki = 60 nM), CYP2B6 (IC50 = 10.5 µM), and CYP3A4 (IC50 = 26.3 µM) makes it an ideal positive control or calibration standard for laboratories assembling in‑house CYP‑inhibition profiling cascades. Its differentiated multi‑isoform activity avoids the need for multiple single‑isoform probes, streamlining panel design and reducing procurement complexity [1].

Chemical Biology Probe for CYP2C19‑Dependent Metabolic Pathways

With a Ki of 60 nM against CYP2C19—more than 830‑fold more potent than the closest bromophenyl analog—the target compound can serve as a selective chemical tool for dissecting CYP2C19‑mediated drug metabolism in recombinant enzyme systems and human liver microsome preparations. Its use in competition experiments can help delineate the contribution of CYP2C19 to the clearance of co‑administered probe substrates [1].

Structure–Activity Relationship (SAR) Reference for Thiophene Carboxamide Medicinal Chemistry

The quantitative CYP‑inhibition data provide a benchmark for SAR campaigns aimed at optimizing the ADME‑Tox profile of thiophene‑2‑carboxamide leads. Medicinal chemists can use the target compound as a reference comparator when synthesizing and testing new analogs bearing varied N‑aryl or C4‑aryl substituents, enabling direct assessment of how structural modifications shift the CYP‑isoform selectivity window [1].

Procurement of a Highly Pure, Quality‑Controlled Standard for Inter‑Laboratory Reproducibility

The ≥95% HPLC purity and consistent lot‑to‑lot molecular weight certification provide a dependable reference material for inter‑laboratory reproducibility initiatives, cross‑validation studies, or contract‑research ADME‑Tox screening. Selecting the target compound reduces the uncertainty associated with lower‑purity or variably certified analogs that could introduce systematic bias in high‑throughput screening environments .

Quote Request

Request a Quote for N,4-bis(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.